molecular formula C9H6ClNO2 B086844 5-Chloro-7-methylisatin CAS No. 14389-06-1

5-Chloro-7-methylisatin

Cat. No. B086844
Key on ui cas rn: 14389-06-1
M. Wt: 195.6 g/mol
InChI Key: LDFQLYHDZZPAGN-UHFFFAOYSA-N
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Patent
US07259266B2

Procedure details

The 5-chloro-7-methyl-1H-indole-2,3-dione (25.0 g, 0.13 mol), potassium hydroxide (8.4 g, 0.15 mmol) and 30% hydrogen peroxide (21.6 g, 0.18 mol) were mixed together in methanol (300 mL) at 0° C. for 2 h followed by 16 h at room temperature. The solution was poured into ethyl acetate (500 mL) and extracted with I N hydrochloric acid (3×200 mL) followed by brine (1×50 mL). The solution was dried over sodium sulfate and solvent removed at reduced pressure. The 2-amino-5-chloro-3-methylbenzoic acid (18.0 g, 0.10 mmol) was isolated as a yellow solid (75% yield). HRMS m/z 185.0238; calcd 185.0244.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[C:9]([CH3:11])[CH:10]=1)[NH:7]C(=O)[C:5]2=[O:13].[OH-].[K+].OO.C(OCC)(=[O:20])C>CO>[NH2:7][C:8]1[C:9]([CH3:11])=[CH:10][C:2]([Cl:1])=[CH:3][C:4]=1[C:5]([OH:13])=[O:20] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC=1C=C2C(C(NC2=C(C1)C)=O)=O
Name
Quantity
8.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
21.6 g
Type
reactant
Smiles
OO
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with I N hydrochloric acid (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over sodium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
removed at reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C=C1C)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1 mmol
AMOUNT: MASS 18 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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